![molecular formula C13H16O5S B14083273 [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate is a chemical compound with a complex structure that includes a benzyl group, an oxolan ring, and a methanesulfonate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate typically involves the reaction of a suitable oxolan derivative with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated synthesis modules can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Benzaldehyde.
Reduction: Benzyl alcohol.
Hydrolysis: Methanesulfonic acid and the corresponding alcohol.
Applications De Recherche Scientifique
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can transfer an alkyl group to nucleophilic sites on DNA, proteins, or other biomolecules, leading to modifications that can affect their function. This property is particularly useful in studying DNA repair mechanisms and in the development of chemotherapeutic agents .
Comparaison Avec Des Composés Similaires
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate can be compared with other alkylating agents and oxolan derivatives:
Similar Compounds: Methyl methanesulfonate, ethyl methanesulfonate, and other methanesulfonate esters.
Uniqueness: The presence of the benzyl group and the specific stereochemistry (2S,4R) confer unique reactivity and selectivity in its interactions with biological molecules
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Further studies are needed to fully explore its capabilities and potential benefits.
Propriétés
Formule moléculaire |
C13H16O5S |
|---|---|
Poids moléculaire |
284.33 g/mol |
Nom IUPAC |
[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C13H16O5S/c1-19(15,16)17-9-12-8-11(13(14)18-12)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12+/m1/s1 |
Clé InChI |
TWHMWGRKDHIAOI-NEPJUHHUSA-N |
SMILES isomérique |
CS(=O)(=O)OC[C@@H]1C[C@H](C(=O)O1)CC2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)OCC1CC(C(=O)O1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


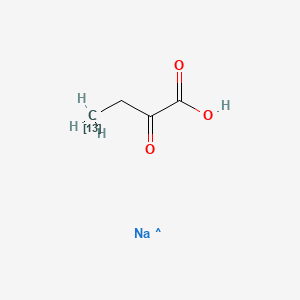
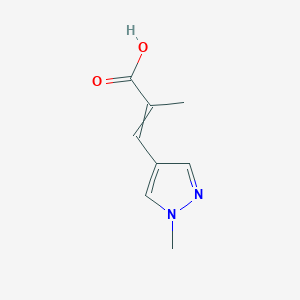
![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)
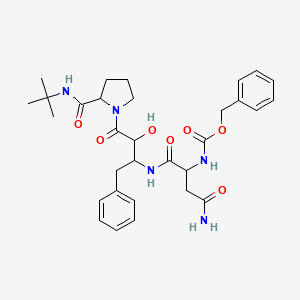
![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)
![N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B14083231.png)
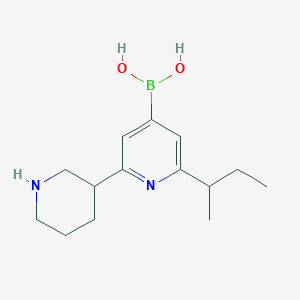
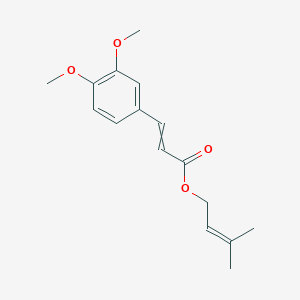
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
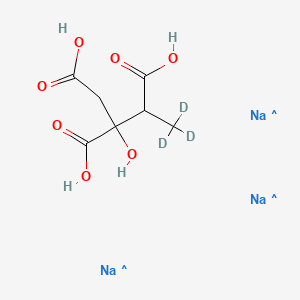
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
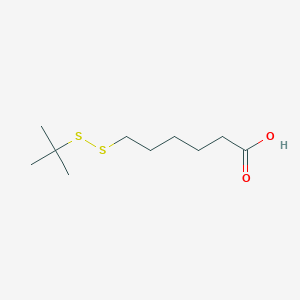
![1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-](/img/structure/B14083281.png)
![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonine-9-carboxylic acid](/img/structure/B14083285.png)
